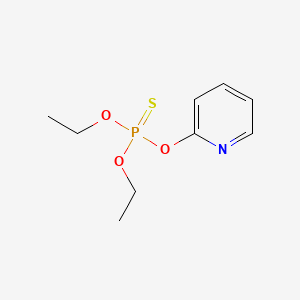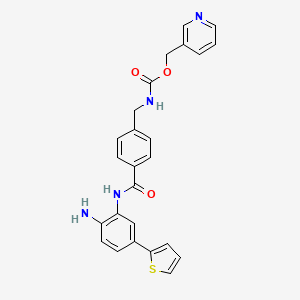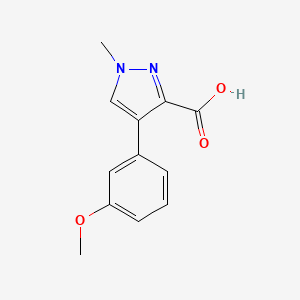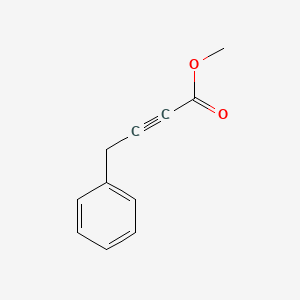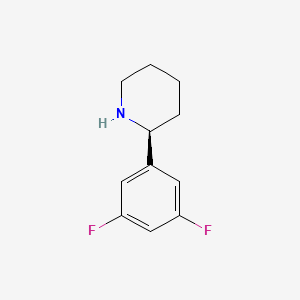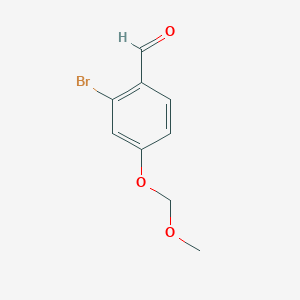
5-(Difluoromethyl)-6-(2H-1,2,3-triazol-2-yl)pyridin-3-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(Difluoromethyl)-6-(2H-1,2,3-triazol-2-yl)pyridin-3-amine is a synthetic organic compound that features a pyridine ring substituted with a difluoromethyl group and a 1,2,3-triazole moiety. Compounds containing these functional groups are often of interest in medicinal chemistry due to their potential biological activities.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Difluoromethyl)-6-(2H-1,2,3-triazol-2-yl)pyridin-3-amine typically involves multi-step organic reactions. A common approach might include:
Formation of the Pyridine Ring: Starting from a suitable precursor, the pyridine ring can be constructed through cyclization reactions.
Introduction of the Difluoromethyl Group: This can be achieved using difluoromethylating agents under specific conditions.
Formation of the 1,2,3-Triazole Ring: This step often involves a click chemistry reaction, such as the Huisgen cycloaddition, between an azide and an alkyne.
Final Assembly: The final compound is obtained by coupling the triazole and pyridine intermediates under appropriate conditions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors, automated synthesis, and purification techniques such as chromatography.
化学反应分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the difluoromethyl group.
Reduction: Reduction reactions could target the triazole ring or the pyridine ring.
Substitution: The compound might participate in nucleophilic or electrophilic substitution reactions, especially at the pyridine ring.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents like halogens or organometallic compounds.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a difluoromethyl ketone, while reduction could produce a triazole-substituted amine.
科学研究应用
5-(Difluoromethyl)-6-(2H-1,2,3-triazol-2-yl)pyridin-3-amine may have applications in various fields:
Chemistry: As a building block for more complex molecules.
Biology: Potential use as a probe in biochemical assays.
Medicine: Possible therapeutic applications due to its structural features.
Industry: Use in the synthesis of agrochemicals or materials science.
作用机制
The mechanism of action would depend on the specific biological target. Generally, compounds with a triazole ring can interact with enzymes or receptors, potentially inhibiting or modulating their activity. The difluoromethyl group might enhance binding affinity or metabolic stability.
相似化合物的比较
Similar Compounds
- 5-(Trifluoromethyl)-6-(2H-1,2,3-triazol-2-yl)pyridin-3-amine
- 5-(Methyl)-6-(2H-1,2,3-triazol-2-yl)pyridin-3-amine
Uniqueness
The presence of the difluoromethyl group in 5-(Difluoromethyl)-6-(2H-1,2,3-triazol-2-yl)pyridin-3-amine may confer unique properties such as increased lipophilicity, enhanced metabolic stability, and potentially improved biological activity compared to similar compounds.
属性
分子式 |
C8H7F2N5 |
|---|---|
分子量 |
211.17 g/mol |
IUPAC 名称 |
5-(difluoromethyl)-6-(triazol-2-yl)pyridin-3-amine |
InChI |
InChI=1S/C8H7F2N5/c9-7(10)6-3-5(11)4-12-8(6)15-13-1-2-14-15/h1-4,7H,11H2 |
InChI 键 |
FYNVDIUFEZMZRL-UHFFFAOYSA-N |
规范 SMILES |
C1=NN(N=C1)C2=C(C=C(C=N2)N)C(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


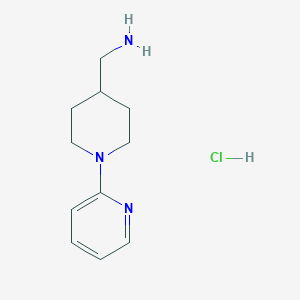
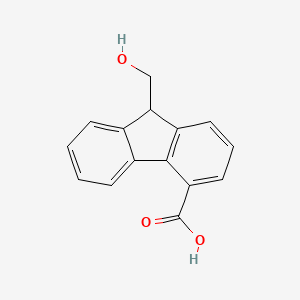
![tert-Butyl 7-oxo-5,7-dihydrospiro[cyclopenta[c]pyridine-6,4'-piperidine]-1'-carboxylate](/img/structure/B13973431.png)
![8H-Indeno[1,2-d]isoxazole](/img/structure/B13973435.png)
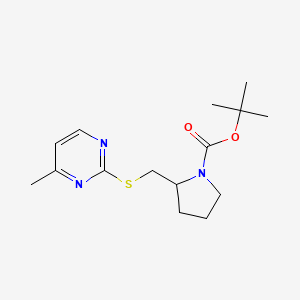
![2-(2-Oxo-1,7-diazaspiro[3.5]nonan-7-yl)acetic acid](/img/structure/B13973444.png)
![1-Amino-2-[2-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethanol](/img/structure/B13973446.png)
